1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that features a hydroxyphenyl group attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyphenyl derivatives with appropriate reagents under controlled conditions. For example, the reaction of 2-hydroxyphenylacetic acid with a suitable amine and a cyclizing agent can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
- 1-(2-Hydroxyphenyl)-propargyl alcohol
Uniqueness
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-4-2-1-3-8(9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOSKXLHCTVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372432 | |
Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-89-5 | |
Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives interesting for antimicrobial development?
A1: The increasing resistance of Gram-positive bacteria and fungi to existing drugs necessitates the exploration of new antimicrobial scaffolds. this compound derivatives have shown promising in vitro activity against several multidrug-resistant Gram-positive pathogens, including S. aureus, E. faecalis, and C. difficile []. This activity, combined with their favorable cytotoxicity profiles, makes them attractive candidates for further development.
Q2: How does the structure of these compounds relate to their activity?
A2: The study demonstrated a clear structure-activity relationship. For instance, the addition of a 3,5-dichloro-2-hydroxyphenyl substituent significantly enhanced the activity against certain strains, highlighting the importance of this structural motif. Additionally, modifications to the core structure with 5-fluorobenzimidazole or thien-2-yl fragments led to increased potency against S. aureus []. This suggests that specific structural features are crucial for interacting with bacterial targets and exerting antimicrobial effects.
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